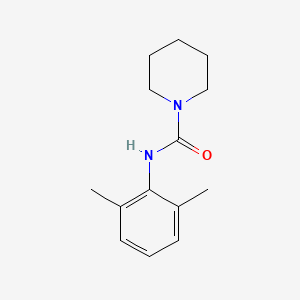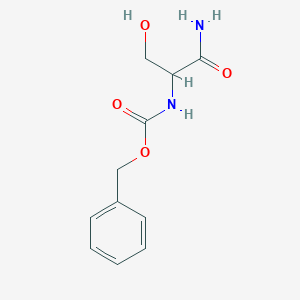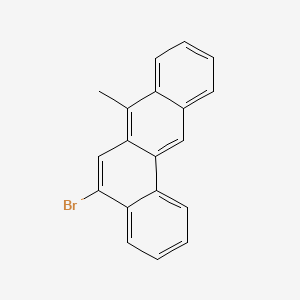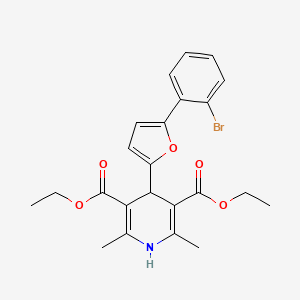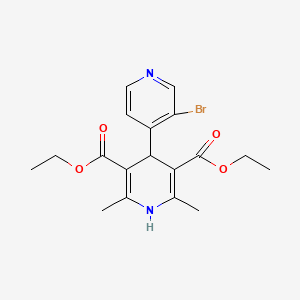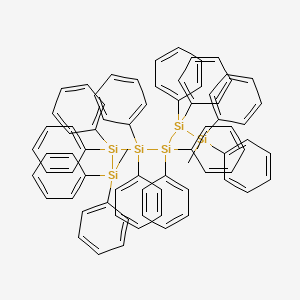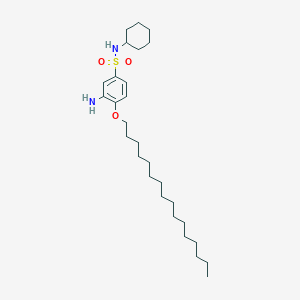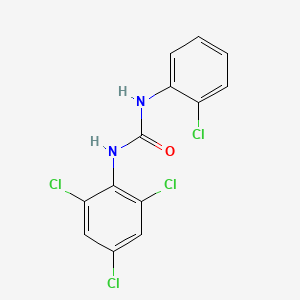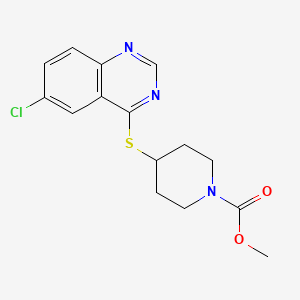
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate typically involves the reaction of 6-chloroquinazoline-4-thiol with methyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Análisis De Reacciones Químicas
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound has shown potential in biological studies, particularly in the development of antitumor agents.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. It achieves this by interfering with the signaling pathways that regulate cell growth and survival .
Comparación Con Compuestos Similares
Methyl 4-((6-chloroquinazolin-4-yl)thio)piperidine-1-carboxylate can be compared with other quinazoline derivatives and piperidine-containing compounds:
Propiedades
Número CAS |
325146-07-4 |
|---|---|
Fórmula molecular |
C15H16ClN3O2S |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
methyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H16ClN3O2S/c1-21-15(20)19-6-4-11(5-7-19)22-14-12-8-10(16)2-3-13(12)17-9-18-14/h2-3,8-9,11H,4-7H2,1H3 |
Clave InChI |
AFYIHSAPGWAZHW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
